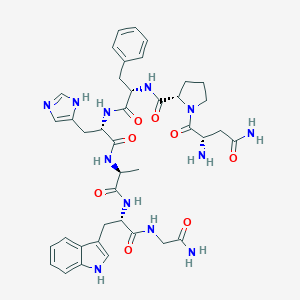
Ethyl 5-amino-3-methyltriazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-3-methyltriazole-4-carboxylate (EAMTAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EAMTAC is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
- Ethyl 5-amino-3-methyltriazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of triazole derivatives in creating complex molecular structures with potential applications in material science and organic synthesis. For instance, its derivatives have been explored for the synthesis of pyrazole and pyridine-based heterocycles, indicating its utility in constructing novel organic frameworks (El-kashef et al., 2010; El-Bayouki & Basyouni, 1988).
Antimicrobial Studies
- Research has also highlighted its role in antimicrobial assessments. Certain derivatives synthesized from ethyl 5-amino-3-methyltriazole-4-carboxylate have shown potential as antimicrobial agents against various bacterial and fungal strains. This underscores its importance in the development of new antimicrobial compounds (Taha & El-Badry, 2010; El-kerdawy et al., 1990).
Corrosion Inhibition
- The triazole derivatives, including those related to ethyl 5-amino-3-methyltriazole-4-carboxylate, have been investigated for their corrosion inhibition properties. These studies provide insights into their potential application in protecting metals against corrosion, especially in acidic environments, highlighting their importance in industrial applications (Sudheer & Quraishi, 2013; Allam, 2007).
Pharmaceutical Applications
- Beyond these applications, the structural motif of ethyl 5-amino-3-methyltriazole-4-carboxylate is integral in synthesizing compounds with potential pharmacological activities. Its derivatives have been explored for activities against diseases such as HIV, indicating the compound's potential as a building block in drug discovery (Larsen et al., 1999).
Propriétés
IUPAC Name |
ethyl 5-amino-3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNATHYJVYQYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)









